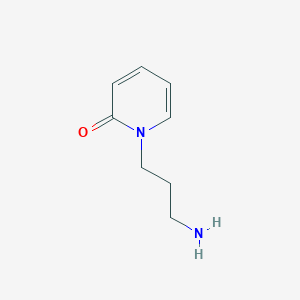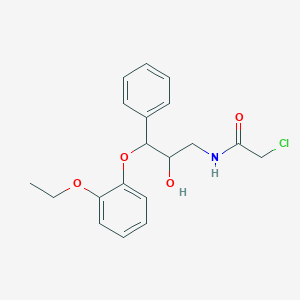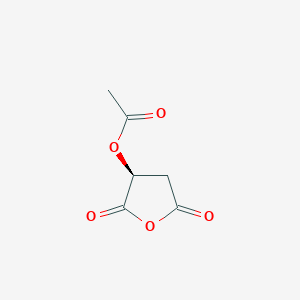
(S)-(-)-2-アセトキシコハク酸無水物
概要
説明
(S)-(-)-2-Acetoxysuccinic anhydride is an organic compound that belongs to the class of anhydrides It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
科学的研究の応用
(S)-(-)-2-Acetoxysuccinic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: Potential intermediate in the synthesis of chiral drugs.
Biochemistry: Used in the study of enzyme-catalyzed reactions involving anhydrides.
Materials Science: Utilized in the preparation of functionalized materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions: (S)-(-)-2-Acetoxysuccinic anhydride can be synthesized through the reaction of succinic anhydride with acetic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants to facilitate the formation of the desired product. The reaction can be represented as follows:
Succinic Anhydride+Acetic Anhydride→(S)-(-)-2-Acetoxysuccinic Anhydride
Industrial Production Methods: Industrial production of (S)-(-)-2-Acetoxysuccinic anhydride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Catalysts such as sulfuric acid or phosphoric acid may be used to enhance the reaction rate.
化学反応の分析
Types of Reactions: (S)-(-)-2-Acetoxysuccinic anhydride undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form succinic acid and acetic acid.
Alcoholysis: Reacts with alcohols to form esters.
Aminolysis: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, mild acidic or basic conditions.
Alcoholysis: Alcohols (e.g., methanol, ethanol), often in the presence of a base such as pyridine.
Aminolysis: Amines (e.g., ammonia, primary or secondary amines), often in the presence of a base.
Major Products Formed:
Hydrolysis: Succinic acid and acetic acid.
Alcoholysis: Succinic acid monoesters and acetic acid.
Aminolysis: Succinic acid monoamides and acetic acid.
作用機序
The mechanism of action of (S)-(-)-2-Acetoxysuccinic anhydride involves nucleophilic acyl substitution reactions. The compound’s anhydride group is highly reactive towards nucleophiles, such as water, alcohols, and amines. The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the leaving group (acetic acid) to form the final product.
類似化合物との比較
Succinic Anhydride: Similar structure but lacks the acetoxy group.
Acetic Anhydride: Similar reactivity but lacks the succinic backbone.
Maleic Anhydride: Similar reactivity but has a different backbone structure.
Uniqueness: (S)-(-)-2-Acetoxysuccinic anhydride is unique due to its chiral nature and the presence of both succinic and acetoxy groups. This combination of features makes it a valuable reagent in asymmetric synthesis and other specialized applications.
特性
IUPAC Name |
[(3S)-2,5-dioxooxolan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWJHSASZZAIAU-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CC(=O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59025-03-5 | |
| Record name | (-)-O-Acetyl-L-malic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

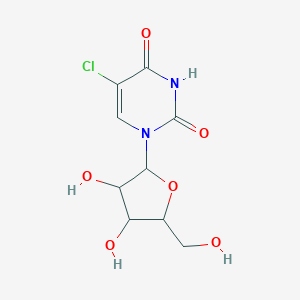
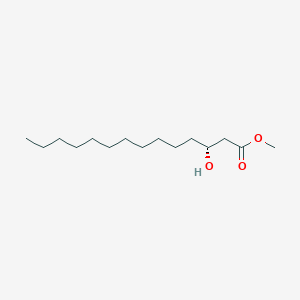
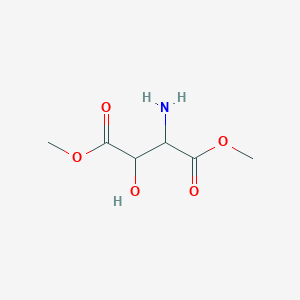

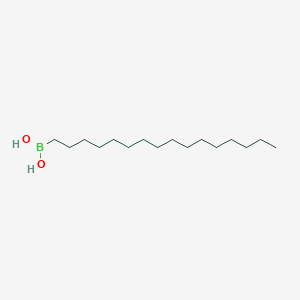

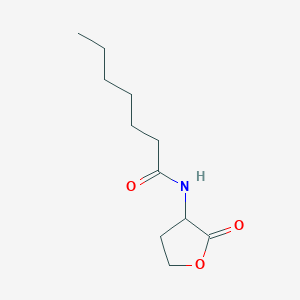
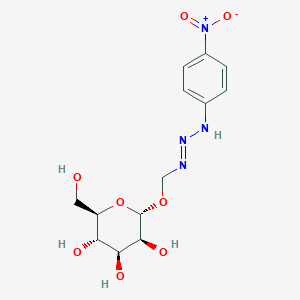

![5-[(3,4-Dihydroxyphenyl)methyl]oxolan-2-one](/img/structure/B16858.png)

